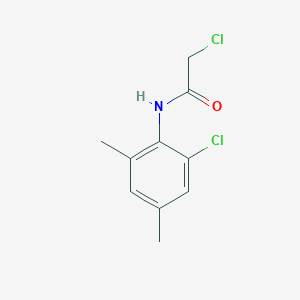

2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6-3-7(2)10(8(12)4-6)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGIYEFFQDKDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process can be summarized as follows:

Starting Materials: 2,6-dimethylaniline and chloroacetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2,6-dimethylaniline is dissolved in a suitable solvent like dichloromethane or acetonitrile. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and reaction time. The use of continuous flow reactors can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the chloroacetamide group can yield the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to serve as a building block for more complex organic molecules, particularly in drug design.

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of this compound against various cancer cell lines. For instance:

- Case Study: A study showed that 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide exhibited inhibitory effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 25 µM and 30 µM respectively.

Enzyme Inhibition

Research has also explored its role as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.

- Case Study: The compound demonstrated competitive inhibition with an IC50 value of 0.5 mM against AChE, indicating potential therapeutic applications.

Agricultural Uses

The compound has been studied for its herbicidal properties. It acts by inhibiting protein synthesis in susceptible plants:

- Mechanism of Action: It disrupts the formation of essential proteins necessary for plant growth, making it effective in controlling weeds.

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Used in developing biologically active compounds |

| Cancer Research | Antiproliferative agent | Inhibits MCF-7 and HeLa cell growth |

| Neurobiology | AChE inhibitor | Competitive inhibition with IC50 = 0.5 mM |

| Agriculture | Herbicide | Inhibits protein synthesis in plants |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetamide derivatives exhibit diverse biological and agrochemical properties depending on their substitution patterns. Below is a comparative analysis of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide with key analogs:

Structural and Functional Comparison

Key Findings

Alachlor, a herbicidal analog, incorporates a methoxymethyl group, which increases solubility and systemic mobility in plants, a feature absent in the target compound .

Synthetic Pathways :

- The synthesis of this compound likely follows routes similar to its dimethylphenyl analog (CAS 1131-01-7), involving chloroacetyl chloride and substituted anilines . In contrast, alachlor synthesis requires additional steps to introduce the methoxymethyl moiety .

Commercial and Industrial Relevance :

- While this compound remains a niche research chemical, analogs like alachlor and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are widely used in agriculture due to optimized substituents for field efficacy .

Crystallographic Data :

- Structural analogs such as N-(2-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (Acta Cryst. E64, o201) highlight the role of heteroatom-rich substituents in stabilizing crystal lattices, a property less explored in the target compound .

Biological Activity

2-Chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide, also known as 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with 2,6-dimethylaniline under controlled conditions. The resulting compound is characterized using various spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

- Molecular Formula : C10H12Cl2N

- Melting Point : 150-151 °C

- Boiling Point : Approximately 316.8 °C

- Density : 1.1363 g/cm³

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study conducted by Katke et al. (2011) screened various derivatives against several bacterial strains and fungi using the agar diffusion method.

Table 1: Antimicrobial Activity of this compound Derivatives

| Sample Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) | Candida sp. (mm) |

|---|---|---|---|---|

| 3a | 7 | 16 | No zone | - |

| 3b | 26 | 23 | 25 | - |

| 3c | 30 | 35 | 36 | - |

| 3d | 27 | 29 | 30 | - |

| ... | ... | ... | ... | ... |

The results demonstrated that several derivatives showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

The antimicrobial action of these compounds is believed to be due to the presence of the chloroacetamide moiety, which may interfere with bacterial cell wall synthesis or disrupt cellular functions. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly influence biological activity .

Study on Antifungal Activity

In a comparative study, various chloroacetamide derivatives were tested for their antifungal efficacy against clinical strains of Candida. The study found that specific substitutions on the aromatic ring enhanced antifungal potency, suggesting that careful structural modifications can lead to more effective therapeutic agents .

Clinical Relevance

This compound has been explored as a potential candidate for developing new antimicrobial agents in light of increasing antibiotic resistance. Its ability to inhibit common pathogens positions it as a valuable compound in pharmaceutical research aimed at combating infections .

Q & A

Q. How is 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide characterized at the molecular level?

Answer: Molecular characterization involves:

Q. What synthetic routes are reported for this compound?

Answer: Common methods include:

- Acetylation of 2-chloro-4,6-dimethylaniline using chloroacetyl chloride in ethanol, followed by recrystallization .

- C-Amidoalkylation : Reacting aromatic precursors with chloroacetamide derivatives under acidic conditions .

- Key Considerations : Monitor reaction pH (optimal ~4–6) and temperature (60–80°C) to minimize byproducts like trichloroethane derivatives .

Q. What crystallographic techniques are used to determine its structure?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions. Use SHELXTL or SHELXL for refinement .

- Hydrogen Bond Analysis : Identify N–H⋯O interactions (e.g., D–H distances ~1.8–2.2 Å) critical for crystal packing .

- Thermal Ellipsoid Modeling : Assess atomic displacement parameters to validate structural rigidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation?

Answer:

Q. How are structural contradictions resolved in crystallographic data?

Answer:

- Conformational Analysis : Compare independent molecules in the asymmetric unit (e.g., syn vs. anti N–H orientations) using DFT calculations .

- Validation Tools : Apply checkCIF/PLATON to assess geometric outliers and hydrogen-bonding consistency .

- Data Reconciliation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

Q. What intermolecular interactions influence its physical properties?

Answer:

-

Hydrogen Bonding : Chains of N–H⋯O bonds (e.g., 2.8–3.0 Å) enhance thermal stability and solubility .

-

Van der Waals Forces : Methyl group packing affects melting points and crystal density .

-

Table : Key Interactions in Crystal Lattice

Interaction Type Distance (Å) Angle (°) Role in Packing N–H⋯O 2.89 165 Chain formation C–H⋯Cl 3.42 145 Layer stacking

Q. How can computational modeling predict its bioactivity?

Answer:

- Molecular Docking : Screen against enzymes (e.g., cytochrome P450) using chloro and methyl groups as pharmacophores .

- QSAR Studies : Correlate substituent electronegativity (Cl, CH₃) with biological activity (e.g., herbicidal potency) .

- ADMET Prediction : Assess solubility and toxicity via logP (calculated ~2.5) and metabolic pathways .

Q. How do substituent variations impact its reactivity?

Answer:

Q. What methods assess its stability under varying conditions?

Answer:

Q. How is crystallographic data validated for publication?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.